N-甲基-2-(3-甲基苯甲酰胺)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

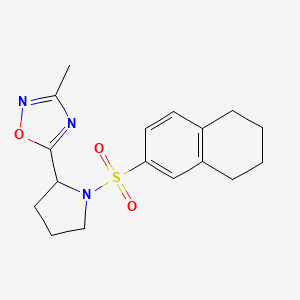

The compound "N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide" is a thiophene-based arylamide, which is a class of compounds known for their potential in various biological activities and as building blocks in organic synthesis. Thiophene derivatives are of significant interest due to their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of thiophene-based carboxamides typically involves the reaction of thiophene carboxylic acid or its derivatives with amines or amides. For example, the synthesis of related compounds has been reported through reactions involving thiophene-2-carbonyl chloride and various amines or amides . The synthesis of N-methylthiophene-2-carboxamide, a closely related compound, was examined using computational methods and NMR experiments, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene-based arylamides is characterized by the presence of a thiophene ring, which can significantly influence the conformational preferences of the molecule due to intramolecular hydrogen bonding and steric effects. For instance, studies on N-methylthiophene-2-carboxamide have shown that the sulfur atom in the thiophene ring can affect the conformational rigidity and hydrogen bonding patterns compared to oxygen-containing analogs . X-ray crystallography has been used to determine the structure of similar compounds, providing detailed information on the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Thiophene-based arylamides can participate in various chemical reactions, including coupling reactions, which can be used to introduce different substituents onto the thiophene ring, thereby modifying the compound's properties . The reactivity of the thiophene moiety and the amide linkage can be exploited in the synthesis of more complex molecules or in the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based arylamides are influenced by the nature of the substituents on the thiophene ring and the amide group. These properties include solubility, melting point, and the ability to form hydrogen bonds and other non-covalent interactions. The presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, and overall reactivity . Additionally, the ability to form chelate rings with metals can be explored for the development of coordination complexes with potential applications in catalysis and materials science .

科学研究应用

不对称迈克尔加成催化剂

- 应用: 用于不对称迈克尔加成反应。一项研究探索了硫脲催化的不对称迈克尔加成,使用活化的亚甲基化合物与源自相似结构的α,β-不饱和酰亚胺 (Inokuma, Hoashi, & Takemoto, 2006)。

折叠体中的构象分析

- 应用: 分析了作为折叠体构件的构象偏好。一项研究结合了计算和实验方法,以了解基于呋喃和噻吩的芳基酰胺的构象刚性 (Galan et al., 2013)。

光催化降解研究

- 应用: 在光催化降解的背景下进行了研究。研究重点是使用负载有二氧化钛的吸附剂载体在水溶液中类似化合物的分解 (Torimoto et al., 1996)。

锥虫GAPDH的抑制剂

- 应用: 作为寻找治疗昏睡病新方法的先导结构。一项研究合成了2'-苯甲酰胺-2'-脱氧腺苷类似物,证明抑制了寄生虫甘油醛3-磷酸脱氢酶 (Calenbergh et al., 1994)。

细胞粘附抑制

- 应用: 探索了其抑制细胞粘附的潜力。对基于苯并[b]噻吩和苯并呋喃的甲酰胺的研究表明抑制了E-选择素、ICAM-1和VCAM-1介导的细胞粘附 (Boschelli et al., 1995)。

化学转化和合成

- 应用: 参与各种化学合成和转化过程。例如,对N-硫代膦酰甲酰胺的研究探索了“[O,S]-转位”和其他化学转化 (Debruin, Schelble, & Boros, 1993)。

未来方向

Thiophene and its substituted derivatives, including “N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide”, continue to attract great interest in industry and academia . They are proven to be effective drugs in the current disease scenario . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for the future .

作用机制

Target of Action

The primary target of N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide is the mycolic acid synthesized by Pks 13 . Mycolic acid is a crucial component of the cell wall of mycobacteria, making it a perfect target for antitubercular agents .

Mode of Action

The compound interacts with its target, Pks 13, through a process known as docking . The molecules are designed and the best fit ligands with the least energy are picked and analyzed for bioactivity and drug likeness . The bioactivity was found to be moderate to excellent against the receptor .

Biochemical Pathways

The compound affects the synthesis of mycolic acid by Pks 13 . This disruption in the production of mycolic acid can lead to the weakening of the bacterial cell wall, making the bacteria more susceptible to other drugs or the immune system .

Pharmacokinetics

It is noted that the molecules satisfied the lipinski rule of five , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

The result of the compound’s action is the inhibition of mycolic acid synthesis, leading to a potential weakening of the bacterial cell wall . This could result in the bacteria becoming more susceptible to other drugs or the immune system, potentially aiding in the treatment of tuberculosis .

Action Environment

It is known that tuberculosis is a major contagious air-borne disease that usually affects people under poverty, overcrowding environment that becomes the biggest health crisis . The compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.

属性

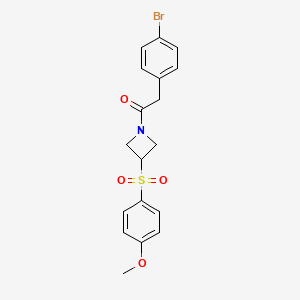

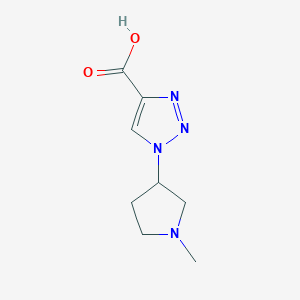

IUPAC Name |

N-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-9-4-3-5-10(8-9)12(17)16-14-11(6-7-19-14)13(18)15-2/h3-8H,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUGWBLAECAPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

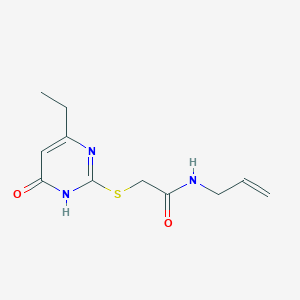

![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2523044.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2523045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2523047.png)

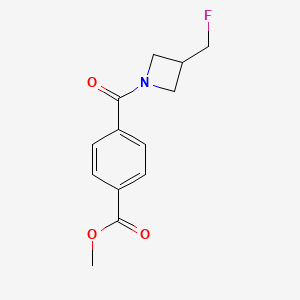

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2523049.png)

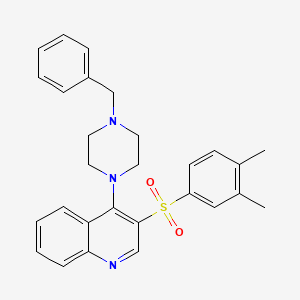

![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2523052.png)